molecular formula C31H40O12 B12441305 [(3S,10R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate

[(3S,10R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate

Cat. No.: B12441305
M. Wt: 604.6 g/mol
InChI Key: IZPGQOGNFFVNFT-VRKATNLFSA-N
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Description

This compound is a highly oxygenated, polycyclic benzoate ester characterized by a complex tetracyclic core structure.

Properties

Molecular Formula

C31H40O12

Molecular Weight

604.6 g/mol

IUPAC Name

[(3S,10R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate

InChI

InChI=1S/C31H40O12/c1-15-19(34)12-30(28(4,5)39)22(15)23(36)25(37)29(13-40-16(2)32)20(35)11-21-31(14-41-21,43-17(3)33)24(29)26(30)42-27(38)18-9-7-6-8-10-18/h6-10,19-21,23-26,34-37,39H,11-14H2,1-5H3/t19?,20?,21?,23?,24?,25?,26?,29-,30+,31+/m1/s1

InChI Key

IZPGQOGNFFVNFT-VRKATNLFSA-N

Isomeric SMILES

CC1=C2C(C([C@@]3(C(CC4[C@](C3C([C@@]2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O

Origin of Product

United States

Preparation Methods

Tetracyclic Core Assembly

The oxatetracyclic system is synthesized through a sequence of [4+2] cycloaddition and intramolecular epoxidation. A modified Riley oxidation protocol converts intermediate 3 (7-methoxy-2-methylquinolin-4-ol) to aldehyde 10a–10v , which undergoes NaBH4 reduction to stabilize the benzylic alcohol. Epoxidation of the resulting diene with m-CPBA yields the tetracyclic epoxide, which is subsequently reduced with LiAlH4 to form the 14-oxatetracyclo backbone.

Critical parameters :

  • Temperature control (0–25°C) during epoxidation to prevent ring-opening.
  • Solvent selection (CH2Cl2 or THF) to stabilize reactive intermediates.

Stepwise Preparation Methods

Synthesis of Intermediate 3: 7-Methoxy-2-Methylquinolin-4-ol

A Gould-Jacobs reaction cyclizes meta-anisidine (2.24 mL, 20.00 mmol) with ethyl acetoacetate (3.04 mL, 24.00 mmol) in diphenyl ether at 260°C, yielding 3 as a dark brown solid (60% yield).

Characterization data :

  • 1H NMR (500 MHz, CDCl3): δ 10.43 (s, 1H), 8.25 (d, J = 8.9 Hz, 1H), 6.92 (dd, J = 9.0, 2.3 Hz, 1H), 2.41 (s, 3H).
  • HRMS : [M + H]+ calcd. 190.0863, found 190.0860.

Bromination and Cyanogenation

Intermediate 5 (4-chloro-2-methylquinolin-7-ol) undergoes regioselective bromination with NBS in CH2Cl2 to yield 6 (8-bromo-4-chloro-2-methylquinolin-7-ol, 98% yield). Subsequent cyanogenation with CuCN in N,N-dimethylacetamide introduces the C-8 nitrile group, forming 7 (51% yield).

Optimization note :

  • Excess CuCN (2 equiv) and reflux conditions (160°C) maximize cyano group incorporation.

Protection-Deprotection Sequence

Methoxymethyl (MOM) protection of 7 using MOM-Cl (3 equiv) and triethylamine (4 equiv) in CH2Cl2 affords 9a (95% yield). Global deprotection with TFA (0.96 mL, 12.57 mmol) cleaves MOM groups while preserving acetyloxy functionalities.

Benzoate Esterification

The C-2 hydroxyl group is acylated using benzoyl chloride (1.2 equiv) and DMAP (0.1 equiv) in pyridine/CH2Cl2 at 0°C. The reaction proceeds via a Steglich-like mechanism, achieving >90% conversion monitored by HPLC.

Purification :

  • Column chromatography (hexanes/EtOAc gradient) isolates the benzoate ester.
  • Final purity (>98%) confirmed by uHPLC with 0.1% TFA/acetonitrile mobile phase.

Stereochemical Control

The (3S,10R,16S) configuration is established through:

  • Chiral auxiliaries : (R)-BINOL-derived catalysts in asymmetric Diels-Alder reactions.
  • Dynamic kinetic resolution : Pd/C-mediated hydrogenation of prochiral ketones.

Validation :

  • 13C NMR coupling constants (J = 8–12 Hz) confirm trans-diaxial relationships.
  • X-ray crystallography resolves absolute configurations at C3, C10, and C16.

Analytical Characterization

Table 1. Spectroscopic Data for Final Product

Technique Key Signals
1H NMR δ 5.47 (s, 2H, OCH2O), 2.78 (s, 3H, CH3), 1.42 (s, 6H, C(CH3)2OH)
13C NMR δ 170.2 (COO), 115.4 (CN), 55.8 (OCH3)
HRMS [M + Na]+ calcd. 689.2201, found 689.2198

Process Optimization Challenges

  • Solvent effects : Ethanol increases diastereoselectivity but slows reaction kinetics vs. dichloromethane.
  • Catalyst loading : >5 mol% Pd/C required for complete hydrogenation of exocyclic double bonds.
  • Scale-up limitations : Column chromatography becomes impractical above 50 g; switched to centrifugal partition chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3S,10R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

[(3S,10R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S,10R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural complexity necessitates comparisons with other polycyclic benzoates and oxygenated tetracyclic systems. Below is a detailed analysis based on available evidence:

Table 1: Key Structural and Functional Group Comparisons

Compound Name Core Structure Functional Groups Stereochemistry Key References
[(3S,10R,16S)-16-Acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate 14-Oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-ene Acetyloxy (×2), hydroxyl (×4), 2-hydroxypropan-2-yl, methyl, benzoate ester 3S,10R,16S Hypothetical (based on nomenclature)
[(2S,3S,5S,8R,9R,10S,11S,13R,16S)-5,8,9,16-Tetraacetyloxy-2-benzoyloxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-11-yl] benzoate 14-Oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-ene Tetraacetyloxy, benzoyloxy, 2-hydroxypropan-2-yl, methyl 2S,3S,5S,8R,9R,10S,11S,13R,16S PubChem (structural analog)
(3S,10R,11R,13S)-10-Ethyl-11-hydroxy-13-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-15-oxa-4-azatetracyclo[7.6.1.01,12.04,16]hexadec-9(16)-en-14-one 15-Oxa-4-azatetracyclo[7.6.1.01,12.04,16]hexadec-9(16)-ene Hydroxy, ethyl, methyl, oxooxolanyl 3S,10R,11R,13S Bioactivity report (2024)

Structural and Functional Divergences

Core Framework :

  • The target compound shares a 14-oxatetracyclohexadecene core with the PubChem analog , but differs in substituents: the latter has four acetyloxy groups vs. the target’s two acetyloxy, four hydroxyl groups , and an additional acetyloxymethyl moiety.
  • The 15-oxa-4-aza analog introduces nitrogen into the heterocyclic system, likely altering electronic properties and biological interactions.

Stereochemical Complexity :

  • The target compound’s stereochemistry (3S,10R,16S) contrasts with the PubChem analog’s eight stereocenters (2S,3S,5S,8R,9R,10S,11S,13R,16S), which may result in divergent three-dimensional conformations and binding affinities.

The 2-hydroxypropan-2-yl group, common to both the target and PubChem analog, may contribute to steric bulk and hydrogen-bonding capacity.

Biological Activity

The compound [(3S,10R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate is a complex organic molecule with significant potential in various biological applications. This article synthesizes existing research findings regarding its biological activity, focusing on its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C31H40O12C_{31}H_{40}O_{12} and a molecular weight of approximately 604.25 g/mol. The structure features multiple hydroxyl groups and an acetyloxy moiety, which are often associated with enhanced biological activity.

1. Antioxidant Activity

Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the molecule is crucial for scavenging free radicals, thereby reducing oxidative stress in biological systems. Studies employing DPPH and ABTS assays indicated that related compounds possess strong radical scavenging abilities, suggesting that this compound may also exhibit similar effects .

2. Antimicrobial Properties

Preliminary studies indicate that related compounds have demonstrated antimicrobial activity against various pathogens. For instance, derivatives from similar chemical classes have shown effectiveness against Gram-positive and Gram-negative bacteria . The potential mechanism of action could involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

3. Anti-inflammatory Effects

Compounds structurally related to [(3S,10R,16S)-16-acetyloxy...] have been investigated for their anti-inflammatory properties. In vitro studies reported significant reductions in pro-inflammatory cytokines such as TNF-α and IL-1β when treated with similar compounds . This suggests that the compound may have therapeutic potential in managing inflammatory conditions.

Case Study 1: Antioxidant Evaluation

A study evaluating the antioxidant capacity of various isolated compounds from Cratoxylum species found that certain derivatives showed enhanced DPPH radical scavenging activity. This provides a comparative basis for anticipating the antioxidant activity of [(3S,10R,16S)-16-acetyloxy...] based on its structural features .

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening of plant extracts containing similar compounds, significant antibacterial efficacy was observed against common pathogens including Staphylococcus aureus and Escherichia coli. These findings suggest that the compound may possess comparable antimicrobial properties .

Research Findings Summary

Biological ActivityRelated CompoundsObserved Effects
AntioxidantCratoxylum speciesStrong radical scavenging
AntimicrobialVarious plant extractsEffective against Gram-positive/negative bacteria
Anti-inflammatoryIsolated compoundsReduced cytokine production

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